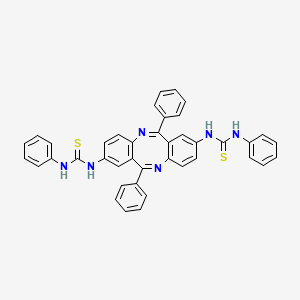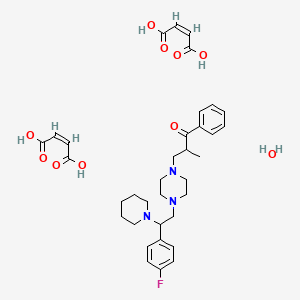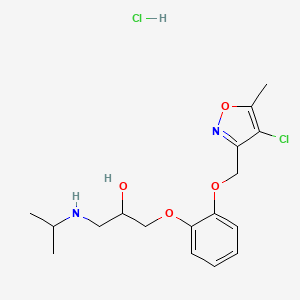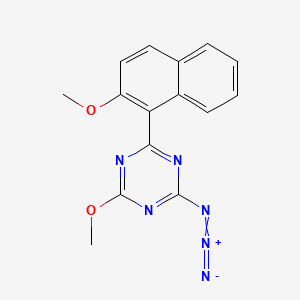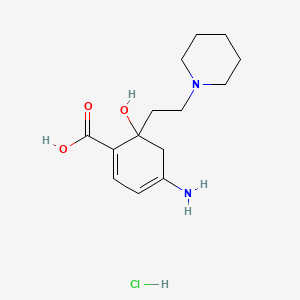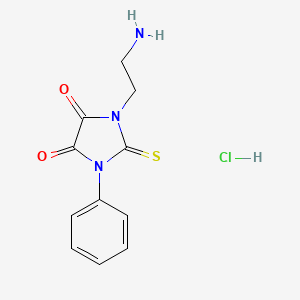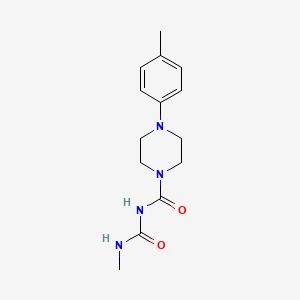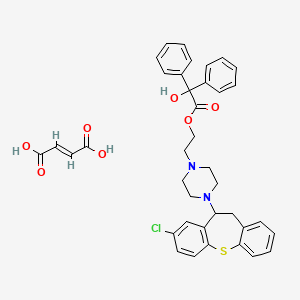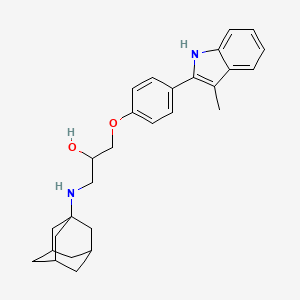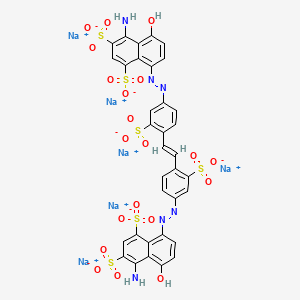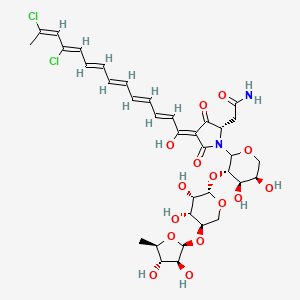
Aurantoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurantoside B is a tetramic acid glycoside derived from marine sponges, particularly those belonging to the genus Theonella . This compound is known for its unique structure, which includes D-xylopyranose, D-arabinopyranose, and 5-deoxyarabinofuranose residues . This compound has garnered significant interest due to its antifungal and cytotoxic properties, making it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramic acid glycosides like Aurantoside B typically involves the use of α-amino or α-hydroxy esters and cumulated phosphorus ylide Ph₃PCCO in a domino addition–intra-Wittig alkenation sequence . This method allows for the efficient formation of the tetramic acid core structure, which is crucial for the biological activity of this compound.
Industrial Production Methods
advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Aurantoside B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Aurantoside B has a wide range of scientific research applications, including:
Mechanism of Action
Aurantoside B exerts its effects through several mechanisms:
Comparison with Similar Compounds
Aurantoside B is part of a family of compounds known as aurantosides, which share similar structural features and biological activities. Some of the similar compounds include:
Aurantoside A: Another tetramic acid glycoside with similar antifungal and cytotoxic properties.
Aurantoside I: Known for its excellent growth inhibition of various fungal strains.
Aurantoside K: Exhibits antifungal activity against a wide range of fungal species.
Compared to these similar compounds, this compound stands out due to its unique combination of sugar residues and its potent biological activities .
Properties
CAS No. |
137895-71-7 |
|---|---|
Molecular Formula |
C35H44Cl2N2O15 |
Molecular Weight |
803.6 g/mol |
IUPAC Name |
2-[(2S,4Z)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichloro-1-hydroxytetradeca-2,4,6,8,10,12-hexaenylidene]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-3,5-dioxopyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1 |
InChI Key |
YZIOORMSEXDTKB-MONMVOPGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@H]([C@H]2O)O)O[C@H]3[C@@H]([C@@H](COC3N4[C@H](C(=O)/C(=C(\C=C\C=C\C=C\C=C\C=C(\C=C(/C)\Cl)/Cl)/O)/C4=O)CC(=O)N)O)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


